molecular formula C41H26O26 B12325861 (1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

Cat. No.: B12325861
M. Wt: 934.6 g/mol
InChI Key: UDYKDZHZAKSYCO-KBAPRYOHSA-N
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Description

The compound (1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is a complex organic molecule. It belongs to the class of hydrolyzable tannins, which are known for their antioxidant properties and potential health benefits. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a polycyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the core polycyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of hydroxyl groups via hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. it can be produced on a small scale using advanced organic synthesis techniques. The process involves the careful control of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include acyl chlorides and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties of hydrolyzable tannins and their reactions.

    Biology: It is studied for its antioxidant properties and potential health benefits.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ellagic Acid: Another hydrolyzable tannin with similar antioxidant properties.

    Gallic Acid: A simpler tannin with fewer hydroxyl groups but similar biological activities.

    Tannic Acid: A more complex tannin with multiple gallic acid units.

Uniqueness

What sets this compound apart is its highly intricate structure, which provides a unique combination of properties. Its multiple hydroxyl groups and polycyclic framework contribute to its strong antioxidant activity and potential therapeutic benefits.

Properties

Molecular Formula

C41H26O26

Molecular Weight

934.6 g/mol

IUPAC Name

(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

InChI

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31?,34-,35?,36+/m1/s1

InChI Key

UDYKDZHZAKSYCO-KBAPRYOHSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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